molecular formula C₂₉H₄₆O₅ B1148143 16-Epidesacetylfusidic acid CAS No. 5951-83-7

16-Epidesacetylfusidic acid

Cat. No. B1148143
CAS RN: 5951-83-7
M. Wt: 474.67
InChI Key:
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Description

Synthesis Analysis

Synthesis of compounds closely related to “16-Epidesacetylfusidic acid” involves complex organic reactions. For instance, the synthesis of epimeric trihydroxy bile acids from chenodeoxycholic and ursodeoxycholic acids demonstrates the complexity of synthesizing epimers with specific hydroxylation patterns, potentially analogous to methods for synthesizing derivatives of fusidic acid (Iida et al., 2002). These processes often involve oxyfunctionalization, dehydration, and stereoselective reduction steps that could be relevant for synthesizing “16-Epidesacetylfusidic acid”.

Molecular Structure Analysis

X-ray crystallography and stereoselective synthesis techniques play crucial roles in determining and analyzing the molecular structure of complex organic compounds. For example, the structure of phlomisoic acid derivatives was confirmed through X-ray single crystal analysis, illustrating the approach to understanding the stereochemistry of compounds potentially similar to “16-Epidesacetylfusidic acid” (Mironov et al., 2010).

Chemical Reactions and Properties

Chemical properties of related compounds, such as reactivity and interaction with other chemical entities, are studied through various chemical reactions. For instance, the transformation of epoxides into 1,2-diamino compounds without using azide reagents demonstrates innovative approaches to modifying the chemical structure and properties of complex molecules (Karpf & Trussardi, 2001).

Physical Properties Analysis

The physical properties, such as aggregation behavior and solubilization abilities, are critical for understanding the functionality of complex organic molecules. Studies on bile acid derivatives like 16-epi-pythocholic acid provide insights into these aspects, highlighting their similarities in aggregation behavior and cholesterol dissolution properties to natural bile acids (Nonappa & Maitra, 2010).

Chemical Properties Analysis

Understanding the chemical properties involves examining the reactivity, stability, and interaction of compounds with various reagents. The synthesis and study of compounds like 16α-bromoacetoxy androgens and their potential as selective irreversible inhibitors indicate the chemical versatility and potential applications of synthesized steroidal compounds (Numazawa & Osawa, 1981).

Scientific Research Applications

  • Fusidic Acid Derivatives from the Endophytic Fungus Acremonium Pilosum F47 : This study highlights fusidic acid and its analogs, including 16-desacetylfusidic acid, isolated from the endophytic fungus Acremonium pilosum F47. Their antibacterial efficacies were evaluated, with fusidic acid showing strong inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Tian et al., 2021).

  • Factors Affecting the Permeability of Pseudomonas Aeruginosa Cell Walls Toward Lipophilic Compounds : This research investigates factors affecting the permeability of cell membranes of gram-negative bacteria toward hydrophobic compounds. It includes the study of a lipophilic compound, 16-doxylstearic acid, in Pseudomonas aeruginosa cell membranes (Rapoport et al., 1997).

  • Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds : This study involves the synthesis of derivatives of a general amidase inhibitor, including a compound identified as 16, which showed high inhibition on NAAA activity, a factor relevant in anti-inflammatory and analgesic effects (Li et al., 2012).

Safety And Hazards

The safety and hazards associated with 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

Future Directions

The future directions of 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

properties

IUPAC Name

(2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18+/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQPWJLUKNCQX-KYZYRYDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(\CCC=C(C)C)/C(=O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90714568
Record name (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Epidesacetylfusidic acid

CAS RN

5951-83-7
Record name 16-Epidesacetylfusidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
GR Willie, N Richman, WO Godtfredsen… - Biochemistry, 1975 - ACS Publications
Fusidic acid inhibits polypeptide chain elonga-tion by binding to the ribosome· elongation factor-G GDP complex and thereby preventing its dissociation. The exper-iments reported here …
Number of citations: 82 pubs.acs.org

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